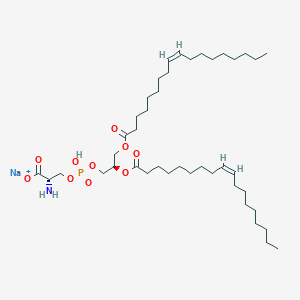
1,2-Dioleoyl-sn-glycero-3-phospho-L-serine (sodium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-ジオレオイル-sn-グリセロ-3-ホスホ-L-セリン(ナトリウム)は、天然に存在するホスファチジルセリンの代替品となる合成リン脂質です。 これは、その安定性と非毒性および非ウイルス性のDNAベクターとしてのさまざまな用途における有効性のために、科学研究で広く使用されています .
2. 製法
合成経路と反応条件
1,2-ジオレオイル-sn-グリセロ-3-ホスホ-L-セリン(ナトリウム)の合成は、通常、以下の手順を含みます :
エステル化: 2つのオレイン酸分子とグリセロールのエステル化によって、1,2-ジオレオイル-sn-グリセロールが生成されます。
リン酸化: 1,2-ジオレオイル-sn-グリセロールをリン酸とハロゲン化剤(例:三塩化リン)と反応させて、1,2-ジオレオイル-sn-グリセロ-3-リン酸を生成します。
アミノ化: リン酸基をセリンと反応させて、ホスホセリン基に変換します。
中和: 最終生成物は水酸化ナトリウムで中和され、1,2-ジオレオイル-sn-グリセロ-3-ホスホ-L-セリンのナトリウム塩を形成します。
工業生産方法
この化合物の工業生産方法は、合成経路と似ていますが、より大量に対応するようにスケールアップされています。 このプロセスには、反応条件、精製手順、品質管理の精密な制御が含まれており、高純度と一貫性を確保します .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dioleoyl-sn-glycero-3-phospho-L-serine (sodium) typically involves the following steps :
Esterification: The esterification of two oleic acid molecules with glycerol to form 1,2-dioleoyl-sn-glycerol.
Phosphorylation: The reaction of 1,2-dioleoyl-sn-glycerol with phosphoric acid and a halogenating agent (e.g., phosphorus trichloride) to produce 1,2-dioleoyl-sn-glycero-3-phosphate.
Amination: The conversion of the phosphate group to a phosphoserine group by reacting with serine.
Neutralization: The final product is neutralized with sodium hydroxide to form the sodium salt of 1,2-Dioleoyl-sn-glycero-3-phospho-L-serine.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions, purification steps, and quality control to ensure high purity and consistency .
化学反応の分析
1,2-ジオレオイル-sn-グリセロ-3-ホスホ-L-セリン(ナトリウム)は、以下を含むさまざまな化学反応を起こします :
酸化: オレイン酸鎖の二重結合は、特定の条件下で酸化される可能性があります。
加水分解: エステル結合は、強酸または強塩基の存在下で加水分解される可能性があります。
置換: リン酸基は、他の求核剤との置換反応に参加することができます。
これらの反応に使用される一般的な試薬と条件には、酸化剤(例:過酸化水素)、酸性または塩基性加水分解条件、置換反応のための求核剤が含まれます。 これらの反応から生成される主な生成物には、酸化された脂肪酸、グリセロール、置換リン脂質が含まれます .
4. 科学研究への応用
1,2-ジオレオイル-sn-グリセロ-3-ホスホ-L-セリン(ナトリウム)は、科学研究で幅広い用途があります :
化学: 脂質の挙動と相互作用を研究するためのモデル化合物として使用されます。
生物学: 膜研究のための脂質二重層とリポソームの形成に使用されます。
医学: 遺伝子導入のための非毒性および非ウイルス性DNAベクターとして使用されます。
産業: 薬物送達システムの開発や化粧品製剤の成分として使用されます。
科学的研究の応用
1,2-Dioleoyl-sn-glycero-3-phospho-L-serine (sodium) has a wide range of scientific research applications :
Chemistry: Used as a model compound to study lipid behavior and interactions.
Biology: Employed in the formation of lipid bilayers and liposomes for membrane studies.
Medicine: Utilized as a non-toxic and non-viral DNA vector for gene delivery.
Industry: Applied in the development of drug delivery systems and as a component in cosmetic formulations.
作用機序
1,2-ジオレオイル-sn-グリセロ-3-ホスホ-L-セリン(ナトリウム)の作用機序は、脂質二重層への組み込みと細胞膜との相互作用に関係しています . これは、DNAをカプセル化してリポソームを形成し、細胞への送達を促進することができます。 この化合物の分子標的は、膜タンパク質と受容体であり、膜融合とシグナル伝達に関連する経路に影響を与える可能性があります .
類似化合物との比較
1,2-ジオレオイル-sn-グリセロ-3-ホスホ-L-セリン(ナトリウム)は、その安定性とDNAベクターとしての有効性のために独特です。 類似の化合物には、以下が含まれます :
1,2-ジオレオイル-sn-グリセロ-3-ホスホ-rac-(1-グリセロール)(ナトリウム): 同様の特性を持つが、異なるヘッド基を持つ別のリン脂質。
1,2-ジオレオイル-sn-グリセロ-3-ホスホエタノールアミン(ナトリウム): エタノールアミンヘッド基を持つが、同様の用途に使用されます。
1,2-ジオレオイル-sn-グリセロ-3-ホスホコリン(ナトリウム): コリンヘッド基を持つ脂質二重層研究で広く使用されています。
特性
分子式 |
C42H77NNaO10P |
|---|---|
分子量 |
810.0 g/mol |
IUPAC名 |
sodium;(2S)-2-amino-3-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxypropanoate |
InChI |
InChI=1S/C42H78NO10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)50-35-38(36-51-54(48,49)52-37-39(43)42(46)47)53-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h17-20,38-39H,3-16,21-37,43H2,1-2H3,(H,46,47)(H,48,49);/q;+1/p-1/b19-17-,20-18-;/t38-,39+;/m1./s1 |
InChIキー |
KPHZNDUWYZIXFY-YORIBCANSA-M |
異性体SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)[O-])N)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+] |
正規SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)[O-])N)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



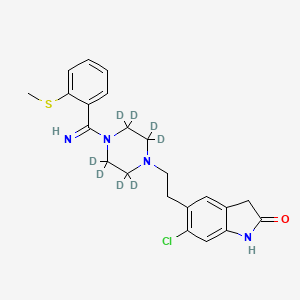

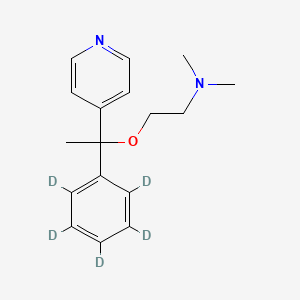
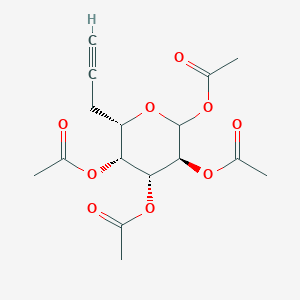
![4-Methoxy-N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]benzamide](/img/structure/B12430667.png)
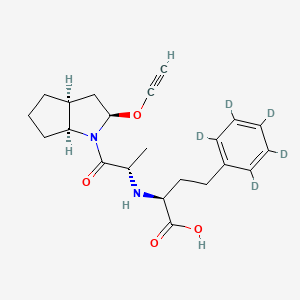

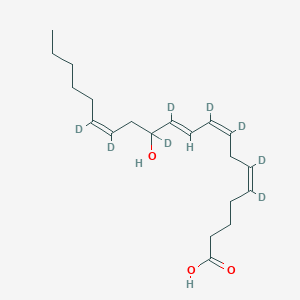
![3H,4aH,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,4-dione hydrochloride](/img/structure/B12430686.png)
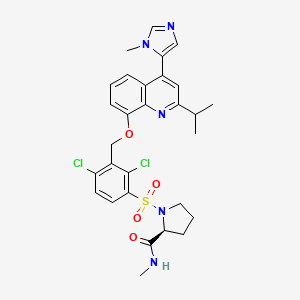

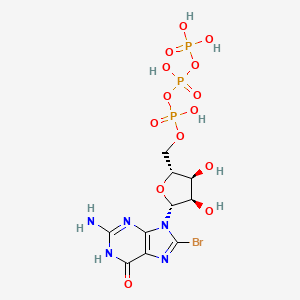
![3-Benzyl-1-[(4-fluorophenyl)methyl]-2-methylbenzo[f]benzimidazol-3-ium-4,9-dione](/img/structure/B12430703.png)
